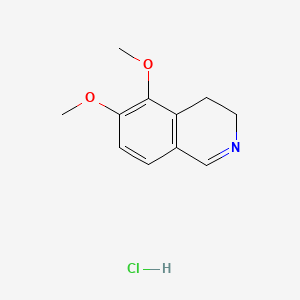

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects . They play an important role in medicinal chemistry research . Several derivatives of pyrazole are of pharmaceutical interest due to their various properties .

Synthesis Analysis

Pyrazole derivatives can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by recording their IR, 1 H-NMR, 13 C-NMR, mass spectra, and by single crystal X-ray analysis .Chemical Reactions Analysis

The formation of the ethyl-1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives was confirmed by recording their IR, 1 H-NMR, 13 C-NMR, mass spectra, and by single crystal X-ray analysis .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been predominantly utilized in chemical synthesis and structural analysis. For instance, these compounds undergo selective cyclocondensation with 1,3-dicarbonyl compounds to form ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are then converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012). Furthermore, the synthesis and crystal structure of specific derivatives of this compound have been determined, revealing their potential in fungicidal and plant growth regulation activities (Minga, 2005).

Catalysis and Reaction Mechanism

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate derivatives have been used in studies involving catalysis and reaction mechanisms. For instance, one study synthesized a novel fluorescent molecule from a derivative of this compound, demonstrating potential in fluorescence applications (Yan‐Chao Wu et al., 2006). Furthermore, the compound has been used as a precursor in cross-coupling reactions to obtain various condensed pyrazoles, indicating its versatility in organic synthesis (Arbačiauskienė et al., 2011).

Biological Activities and Applications

Several studies have explored the biological activities of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate derivatives. Compounds synthesized from this chemical have shown potential as inhibitors for certain types of cancer cells and as agents with antimicrobial properties (Kasımoğulları et al., 2010), (Hafez et al., 2016). Moreover, compounds synthesized from this chemical have been reported to have anti-inflammatory and analgesic properties, potentially serving as lead molecules for novel therapeutic agents (Gokulan et al., 2012).

Direcciones Futuras

The future directions in the research of pyrazole derivatives involve the synthesis of novel pyrazole derivatives carrying aryl ring system, by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic/aliphatic hydrazines . These compounds could potentially exhibit a wide range of biological activities and could be of significant pharmaceutical interest .

Propiedades

IUPAC Name |

ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHBMYSUAXQXAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693327 |

Source

|

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |

CAS RN |

1269294-14-5 |

Source

|

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)